

Application Notes and Protocols: Synthesis of N-allyl-2-chloropropanamide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **N-allyl-2-chloropropanamide**

Cat. No.: **B012861**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of **N-allyl-2-chloropropanamide**, a valuable building block in organic synthesis. The protocol is based on the Schotten-Baumann reaction, a reliable method for the acylation of primary amines. This procedure outlines the reaction of allylamine with 2-chloropropionyl chloride in the presence of a base to yield the desired amide. Included are a comprehensive materials list, step-by-step instructions for the synthesis and purification, and expected characterization data. Additionally, a workflow diagram and a table of reactants and products are provided for clarity and ease of use in a research and development setting.

Introduction

N-allyl-2-chloropropanamide is a bifunctional molecule containing both an allyl group and a reactive chloroamide moiety. This combination of functional groups makes it a versatile intermediate for the synthesis of a variety of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The allyl group can undergo various transformations, such as addition reactions and cross-coupling, while the chloroamide provides a site for nucleophilic substitution. The synthesis described herein utilizes the robust and widely applicable Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride in the presence of a base to neutralize the hydrogen chloride byproduct.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Experimental Protocol

Materials and Reagents

Reagent/Material	Grade	Supplier	Notes
Allylamine	≥98%	Sigma-Aldrich	Corrosive, flammable liquid
2-Chloropropionyl chloride	≥97%	Sigma-Aldrich	Corrosive, reacts with water
Triethylamine (TEA)	≥99%	Sigma-Aldrich	Anhydrous
Dichloromethane (DCM)	Anhydrous, ≥99.8%	Sigma-Aldrich	
Sodium Sulfate (Na ₂ SO ₄)	Anhydrous	Fisher Scientific	
Hydrochloric Acid (HCl)	1 M aqueous solution	Fisher Scientific	
Sodium Bicarbonate (NaHCO ₃)	Saturated aqueous solution	Fisher Scientific	
Brine	Saturated aqueous solution of NaCl	Fisher Scientific	
Silica Gel	60 Å, 230-400 mesh	Sigma-Aldrich	For column chromatography
Ethyl Acetate	ACS Grade	Fisher Scientific	For chromatography
Hexanes	ACS Grade	Fisher Scientific	For chromatography

Equipment

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Dropping funnel

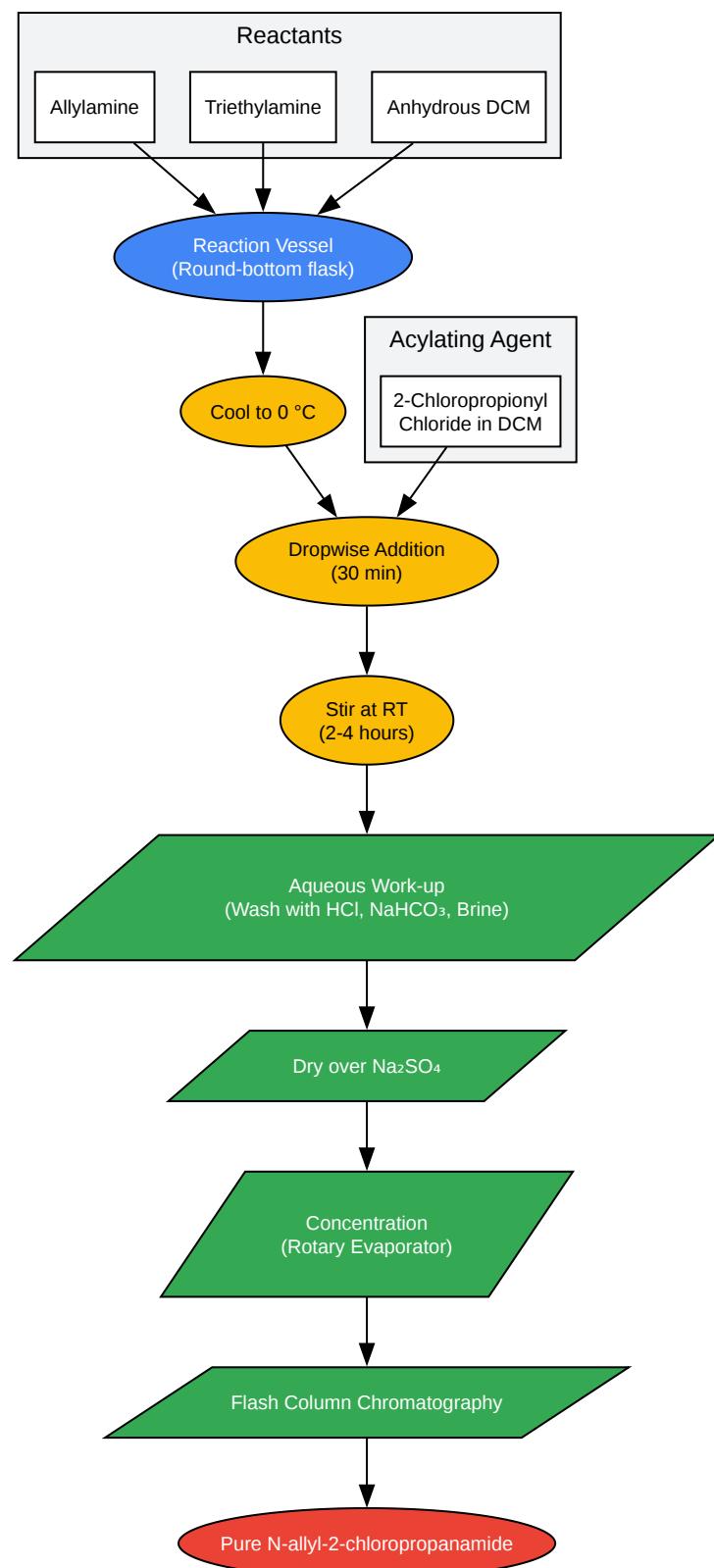
- Ice bath
- Separatory funnel
- Rotary evaporator
- Glassware for column chromatography
- Standard laboratory glassware and consumables

Synthesis Procedure

- Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve allylamine (1.0 eq, e.g., 1.0 g, 17.5 mmol) and triethylamine (1.2 eq, e.g., 2.9 mL, 21.0 mmol) in anhydrous dichloromethane (40 mL).
- Cooling: Cool the solution to 0 °C using an ice bath.
- Addition of Acyl Chloride: Dissolve 2-chloropropionyl chloride (1.1 eq, e.g., 2.0 mL, 19.3 mmol) in anhydrous dichloromethane (10 mL) and add it to the dropping funnel. Add the 2-chloropropionyl chloride solution dropwise to the stirred allylamine solution over a period of 30 minutes, maintaining the temperature at 0 °C.
- Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Work-up:
 - Quench the reaction by adding 20 mL of water.
 - Transfer the mixture to a separatory funnel.
 - Wash the organic layer successively with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
 - Dry the organic layer over anhydrous sodium sulfate.

- Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
- Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford the pure **N-allyl-2-chloropropanamide**.

Data Presentation


Table 1: Reactant and Product Information

Compound	Molecular Formula	Molar Mass (g/mol)	Moles (mmol)	Volume (mL)	Mass (g)	Stoichiometric Ratio
Allylamine	C ₃ H ₇ N	57.09	17.5	1.3	1.0	1.0
2-Chloropropionyl chloride	C ₃ H ₄ Cl ₂ O	126.97	19.3	2.0	2.45	1.1
Triethylamine	C ₆ H ₁₅ N	101.19	21.0	2.9	2.13	1.2
N-allyl-2-chloropropanamide	C ₆ H ₁₀ ClNO	147.60	-	-	(Expected)	-

Table 2: Expected Physicochemical and Spectroscopic Data for **N-allyl-2-chloropropanamide**

Property	Expected Value
Appearance	Colorless to pale yellow oil or low-melting solid
Molecular Weight	147.60 g/mol [5][6]
Boiling Point	262.0 °C at 760 mmHg[5]
Density	1.052 g/cm ³ [5]
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	~ 6.0-5.8 (m, 1H, -CH=CH ₂), ~ 5.3-5.1 (m, 2H, -CH=CH ₂), ~ 4.5 (q, 1H, -CHCl-), ~ 4.0 (t, 2H, -NH-CH ₂ -), ~ 1.7 (d, 3H, -CH(Cl)-CH ₃)
¹³ C NMR (CDCl ₃ , 101 MHz) δ (ppm)	~ 170 (-C=O), ~ 133 (-CH=CH ₂), ~ 117 (-CH=CH ₂), ~ 55 (-CHCl-), ~ 42 (-NH-CH ₂ -), ~ 22 (-CH(Cl)-CH ₃)
IR (neat, cm ⁻¹)	~ 3300 (N-H stretch), ~ 3080 (C-H, sp ²), ~ 2980, 2940 (C-H, sp ³), ~ 1660 (C=O, amide I), ~ 1540 (N-H bend, amide II), ~ 990, 920 (C=C bend)
Purity (by GC-MS)	>95%
Expected Yield	70-85%

Mandatory Visualization

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **N-allyl-2-chloropropanamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [satheeneet.iitk.ac.in]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. Schotten-Baumann Reaction [organic-chemistry.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. 106593-37-7|N-Allyl-2-chloropropanamide|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Synthesis of N-allyl-2-chloropropanamide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b012861#experimental-protocol-for-n-allyl-2-chloropropanamide-synthesis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com